molecular formula C6H12Cl3O3P B13444115 Phosphorochloridic acid, bis(2-chloro-1-methylethyl) ester

Phosphorochloridic acid, bis(2-chloro-1-methylethyl) ester

Cat. No.: B13444115
M. Wt: 269.5 g/mol
InChI Key: ITVAVCZXFIPOFV-UHFFFAOYSA-N
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Description

Phosphorochloridic acid, bis(2-chloro-1-methylethyl) ester is a chemical compound with the molecular formula C9H18Cl3O4P. It is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorochloridic acid, bis(2-chloro-1-methylethyl) ester typically involves the reaction of phosphorochloridic acid with 2-chloro-1-methylethanol under controlled conditions. The reaction is carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully monitored and controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphorochloridic acid, bis(2-chloro-1-methylethyl) ester undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, reaction with amines can produce phosphoramidates, while reaction with alcohols can yield phosphoric acid esters.

Scientific Research Applications

Phosphorochloridic acid, bis(2-chloro-1-methylethyl) ester has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of phosphorochloridic acid, bis(2-chloro-1-methylethyl) ester involves its interaction with nucleophiles. The chlorine atoms in the compound are highly reactive and can be replaced by nucleophiles, leading to the formation of various derivatives. These reactions are facilitated by the presence of a catalyst and occur through a nucleophilic substitution mechanism.

Comparison with Similar Compounds

Similar Compounds

  • Phosphoric acid, bis(2-chloro-1-methylethyl) 2-chloropropyl ester
  • Tris(2-chloro-1-methylethyl) phosphate

Uniqueness

Phosphorochloridic acid, bis(2-chloro-1-methylethyl) ester is unique due to its specific reactivity and the types of derivatives it can form. Its ability to undergo nucleophilic substitution reactions makes it a valuable reagent in synthetic chemistry. Additionally, its applications in various fields, from biology to industry, highlight its versatility and importance.

Properties

IUPAC Name

1-chloro-2-[chloro(1-chloropropan-2-yloxy)phosphoryl]oxypropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Cl3O3P/c1-5(3-7)11-13(9,10)12-6(2)4-8/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVAVCZXFIPOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)OP(=O)(OC(C)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl3O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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